molecular formula C18H22N2O4 B1413627 2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid CAS No. 2173083-47-9

2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid

Cat. No.: B1413627
CAS No.: 2173083-47-9
M. Wt: 330.4 g/mol
InChI Key: NBBRPWFRRBRPQG-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid (commonly referred to as THβC) is a derivative of the beta-carboline family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20N2O4\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_4

This compound features a tetrahydro-beta-carboline core, which is significant for its interaction with various biological targets.

Antimicrobial Activity

Research has shown that beta-carboline derivatives exhibit antimicrobial properties. In particular, studies have reported that certain THβC compounds demonstrate significant activity against various pathogens. For instance, one study indicated that beta-carbolines could inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited an IC50 value of 14.9 µM against the epimastigote form and EC50 values of 45 µM and 33 µM against trypomastigote and amastigote forms respectively .

Anticancer Properties

Beta-carbolines are also recognized for their anticancer potential. A variety of studies have documented the cytotoxic effects of THβCs on different cancer cell lines. For example:

  • Eudistomin K has shown antitumor activity against leukemic cell lines L1210 and L5178Y.
  • Other derivatives have been tested against human adenocarcinoma cell lines, demonstrating promising results in inhibiting tumor growth .

Neuroprotective Effects

Some beta-carboline derivatives are noted for their neuroprotective properties. Research indicates that they may exert protective effects in neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress. The exact mechanisms are still under investigation but suggest a potential role in treating disorders like Alzheimer's and Parkinson's disease.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many beta-carbolines act as inhibitors of specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : They may interact with neurotransmitter receptors (e.g., GABA receptors), influencing neuronal excitability and signaling pathways.
  • Oxidative Stress Reduction : These compounds often possess antioxidant properties that help mitigate cellular damage caused by reactive oxygen species.

Study 1: Trypanocidal Activity

A study evaluated the trypanocidal effects of various beta-carboline derivatives, including THβCs. The findings indicated that certain derivatives had a selective index significantly higher for T. cruzi than for mammalian cells, suggesting their potential as safe therapeutic agents .

Study 2: Antitumor Activity

In vitro studies assessing the anticancer effects of THβCs revealed that these compounds could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Summary Table of Biological Activities

Biological Activity Mechanism Reference
AntimicrobialEnzyme inhibition
AnticancerInduction of apoptosis
NeuroprotectiveReceptor modulation

Properties

IUPAC Name

6-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-10-5-6-13-12(9-10)11-7-8-20(17(23)24-18(2,3)4)15(16(21)22)14(11)19-13/h5-6,9,15,19H,7-8H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBRPWFRRBRPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCN(C3C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid
Reactant of Route 2
2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid
Reactant of Route 6
2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.